

5-Bromo-4-chloro-2-fluorobenzoic acid

structural analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-4-chloro-2-fluorobenzoic acid

Cat. No.: B1362217

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-4-chloro-2-fluorobenzoic acid**

Introduction

5-Bromo-4-chloro-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid. Its structural complexity and the presence of multiple reactive sites make it a significant building block in organic synthesis. Compounds of this class, substituted benzoic acids, are crucial intermediates in the development of novel pharmaceutical agents and advanced materials. This guide provides a detailed structural analysis, physicochemical properties, a proposed synthesis protocol, and expected analytical data for **5-Bromo-4-chloro-2-fluorobenzoic acid**, targeting researchers and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of **5-Bromo-4-chloro-2-fluorobenzoic acid** are summarized below. While experimental data for properties such as melting and boiling points are not readily available in public literature for this specific isomer, computed values and data from analogous structures provide a reliable estimation.

Property	Data	Source
Molecular Formula	C ₇ H ₃ BrClFO ₂	[1]
Molecular Weight	253.45 g/mol	[1]
IUPAC Name	5-bromo-4-chloro-2-fluorobenzoic acid	[1]
CAS Number	289038-22-8	[1]
Canonical SMILES	<chem>C1=C(C(=CC(=C1Br)Cl)F)C(=O)O</chem>	[1]
InChI Key	GJVIVXZNTOVQRG-UHFFFAOYSA-N	[1]
Appearance	Predicted to be a white to off-white solid	
Melting Point	Data not available. Related compounds like 5-bromo-2-fluorobenzoic acid melt at 141-145 °C and 5-bromo-2-chlorobenzoic acid melts at 154-156 °C.	
Boiling Point	Data not available.	
Solubility	Predicted to be sparingly soluble in water and soluble in organic solvents like ethanol, methanol, and dichloromethane.	

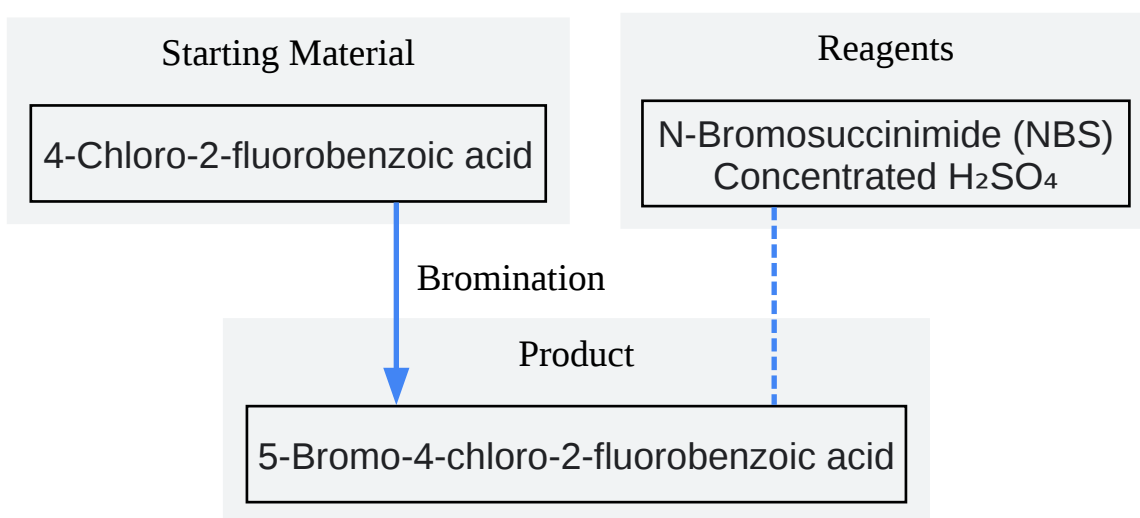
Synthesis and Reactivity

While a specific, documented synthesis for **5-Bromo-4-chloro-2-fluorobenzoic acid** is not widely published, a plausible and efficient route can be proposed based on established methodologies for the halogenation of aromatic compounds. The most likely precursor is 4-

chloro-2-fluorobenzoic acid, which can be selectively brominated at the 5-position due to the directing effects of the existing substituents.

Proposed Synthesis Pathway

The proposed synthesis involves the electrophilic bromination of 4-chloro-2-fluorobenzoic acid. The fluorine and chlorine atoms are ortho-, para-directing, and the carboxylic acid group is meta-directing. The position para to the fluorine and meta to the carboxylic acid (C5) is activated and sterically accessible, making it the most probable site for bromination.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **5-Bromo-4-chloro-2-fluorobenzoic acid**.

Experimental Protocol: Synthesis of 5-Bromo-4-chloro-2-fluorobenzoic acid

This protocol is a representative procedure based on the synthesis of structurally similar compounds, such as the bromination of 2-chlorobenzoic acid.^[2]

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-chloro-2-fluorobenzoic acid (1 equivalent).

- **Dissolution:** Carefully add concentrated sulfuric acid (e.g., 3-5 volumes relative to the starting material) to the flask while stirring. Continue stirring until the starting material is completely dissolved.
- **Cooling:** Cool the reaction mixture to 0-5 °C using an ice bath.
- **Bromination:** Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the reaction mixture, ensuring the temperature is maintained below 10 °C.
- **Reaction:** After the addition is complete, allow the reaction to stir at room temperature for several hours (e.g., 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Quenching:** Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
- **Precipitation and Filtration:** A solid precipitate should form. Collect the solid product by vacuum filtration.
- **Washing:** Wash the filter cake with cold water until the filtrate is neutral to pH paper to remove any residual acid.
- **Drying:** Dry the product under vacuum at a moderate temperature (e.g., 50-60 °C) to yield the crude **5-Bromo-4-chloro-2-fluorobenzoic acid**.
- **Purification:** If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

Structural Analysis: Spectroscopic Data

Specific experimental spectroscopic data for **5-Bromo-4-chloro-2-fluorobenzoic acid** is not readily available. The following tables summarize the expected spectral characteristics based on the compound's structure and data from analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Coupling Constants (Hz)	Assignment
^1H NMR	~10-13	Broad Singlet	-	-COOH
~8.0-8.2	Doublet	$J(\text{H},\text{F}) \approx 6-8$	H-3	
~7.8-8.0	Doublet	$J(\text{H},\text{F}) \approx 8-10$	H-6	
^{13}C NMR	~165	Singlet	-	C=O
~160 (d)	Doublet	$^1J(\text{C},\text{F}) \approx 250$	C-F	
~135 (d)	Doublet	$^4J(\text{C},\text{F}) \approx 3$	C-Br	
~132 (d)	Doublet	$^3J(\text{C},\text{F}) \approx 9$	C-H (C6)	
~125	Singlet	-	C-Cl	
~120 (d)	Doublet	$^2J(\text{C},\text{F}) \approx 25$	C-H (C3)	
~118 (d)	Doublet	$^2J(\text{C},\text{F}) \approx 15$	C-COOH	
^{19}F NMR	~(-105) to (-115)	Doublet of Doublets	$J(\text{F},\text{H}3) \approx 6-8$, $J(\text{F},\text{H}6) \approx 8-10$	Ar-F

Infrared (IR) Spectroscopy

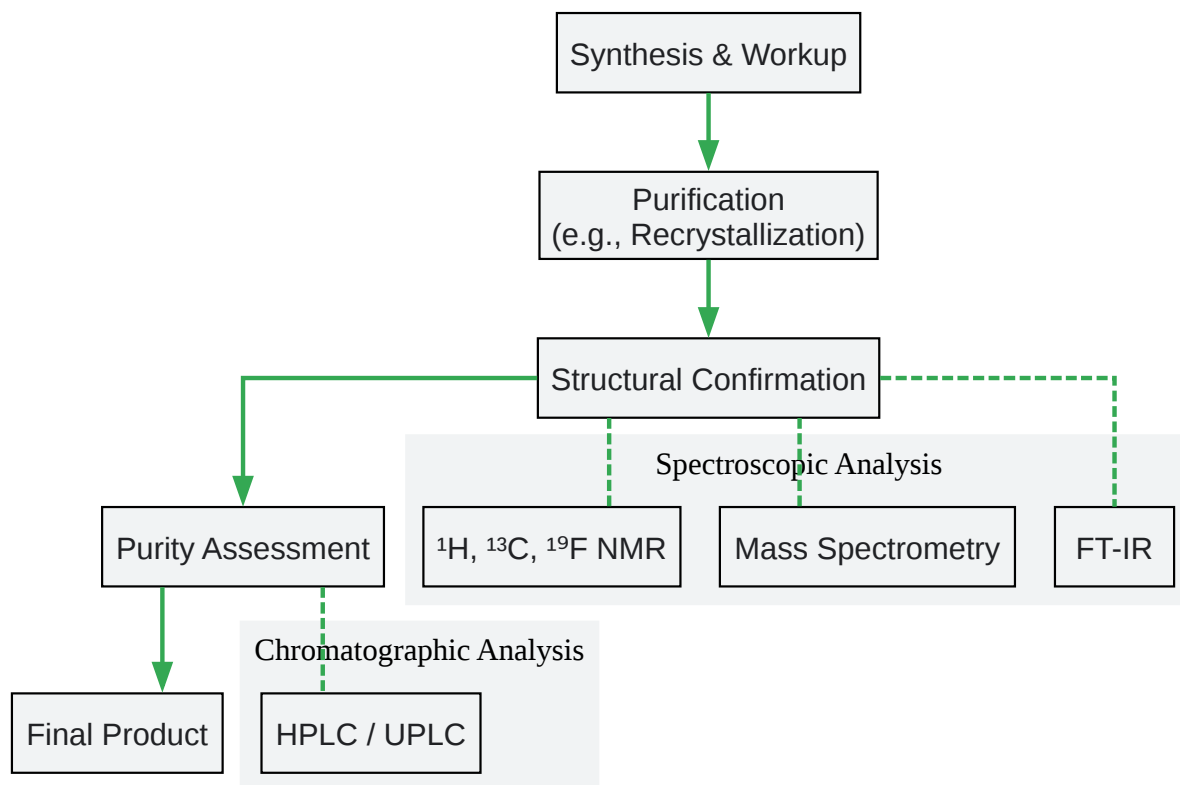
Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid dimer)
1680-1710	Strong	C=O stretch (Carboxylic acid)
1550-1600	Medium	C=C stretch (Aromatic ring)
1400-1450	Medium	C-O-H bend
1200-1300	Strong	C-O stretch
1000-1100	Strong	C-F stretch
700-800	Strong	C-Cl stretch
550-650	Medium	C-Br stretch

Mass Spectrometry (MS)

Parameter	Expected Value/Observation
Ionization Mode	Electrospray Ionization (ESI) Negative
[M-H] ⁻	m/z ≈ 251, 253, 255
Isotopic Pattern	Characteristic pattern due to the presence of Bromine (⁷⁹ Br/ ⁸¹ Br ≈ 1:1) and Chlorine (³⁵ Cl/ ³⁷ Cl ≈ 3:1). The molecular ion cluster will be a complex pattern reflecting these isotopic abundances.

Analytical Workflow

A standard workflow for the analysis and quality control of a synthesized batch of **5-Bromo-4-chloro-2-fluorobenzoic acid** is outlined below.



[Click to download full resolution via product page](#)

Caption: General analytical workflow for **5-Bromo-4-chloro-2-fluorobenzoic acid**.

Applications in Drug Development

Halogenated benzoic acids are pivotal precursors in medicinal chemistry. The specific substitution pattern of **5-Bromo-4-chloro-2-fluorobenzoic acid** offers several strategic advantages:

- **Orthogonal Reactivity:** The bromine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the chlorine and fluorine atoms remain intact, allowing for sequential and site-selective modifications.
- **Modulation of Physicochemical Properties:** The halogens influence the acidity (pKa) of the carboxylic acid and the overall lipophilicity (logP) of the molecule, which are critical

parameters for drug absorption, distribution, metabolism, and excretion (ADME).

- **Structural Scaffolding:** This compound serves as a rigid scaffold onto which other functionalities can be built, making it an ideal starting material for constructing complex molecules that can interact with biological targets.

Given that related compounds like 5-bromo-2-chlorobenzoic acid are key intermediates for SGLT2 inhibitors (a class of anti-diabetic drugs), it is highly probable that **5-Bromo-4-chloro-2-fluorobenzoic acid** is explored in the synthesis of next-generation therapeutics in similar or different disease areas.

Conclusion

5-Bromo-4-chloro-2-fluorobenzoic acid is a valuable, albeit not extensively documented, chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a consolidated overview of its known properties, a scientifically sound proposed synthesis, and a predictive analysis of its spectral characteristics. This information serves as a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-4-chloro-2-fluorobenzoic acid | C₇H₃BrClFO₂ | CID 2773265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [5-Bromo-4-chloro-2-fluorobenzoic acid structural analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362217#5-bromo-4-chloro-2-fluorobenzoic-acid-structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com